O-Phosphono-L-seryl-L-valine
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Overview
Description
O-Phosphono-L-seryl-L-valine is a chemical compound with the molecular formula C₈H₁₇N₂O₇P It is a dipeptide consisting of L-serine and L-valine, where the hydroxyl group of the serine residue is phosphorylated
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Phosphono-L-seryl-L-valine can be achieved through solid-phase peptide synthesis (SPPS) techniques. The process involves the use of 9-fluorenylmethoxycarbonyl (Fmoc) chemistry, where the amino acids are sequentially added to a solid support. The phosphorylation of the serine residue is typically performed using phosphoramidite reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis methods. The choice of method depends on the desired yield and purity of the final product. Optimization of reaction conditions, such as temperature, pH, and reagent concentrations, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
O-Phosphono-L-seryl-L-valine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the phosphorylated serine residue.
Substitution: The phosphoryl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions, including temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorylated serine derivatives, while substitution reactions can introduce new functional groups to the molecule.
Scientific Research Applications
O-Phosphono-L-seryl-L-valine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex peptides and proteins.
Biology: The compound is employed in studies of protein phosphorylation and signal transduction pathways.
Medicine: Research on this compound includes its potential use in developing kinase inhibitors for cancer therapy.
Industry: It is utilized in the production of specialized peptides for various industrial applications.
Mechanism of Action
The mechanism of action of O-Phosphono-L-seryl-L-valine involves its interaction with specific molecular targets, such as kinases and phosphatases. The phosphorylated serine residue can mimic natural phosphorylation sites in proteins, allowing the compound to modulate signaling pathways and enzyme activities. This makes it a valuable tool for studying cellular processes and developing therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
O-Phosphono-L-seryl-L-alanine: Similar in structure but with an alanine residue instead of valine.
O-Phosphono-L-seryl-L-leucine: Contains a leucine residue, offering different hydrophobic interactions.
O-Phosphono-L-seryl-L-isoleucine: Features an isoleucine residue, providing unique steric properties.
Uniqueness
O-Phosphono-L-seryl-L-valine is unique due to the presence of the valine residue, which imparts specific hydrophobic interactions and steric effects. These properties can influence the compound’s behavior in biological systems and its interactions with enzymes and other proteins.
Properties
CAS No. |
88169-78-2 |
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Molecular Formula |
C8H17N2O7P |
Molecular Weight |
284.20 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-phosphonooxypropanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C8H17N2O7P/c1-4(2)6(8(12)13)10-7(11)5(9)3-17-18(14,15)16/h4-6H,3,9H2,1-2H3,(H,10,11)(H,12,13)(H2,14,15,16)/t5-,6-/m0/s1 |
InChI Key |
QXPPVHZQRKVYKO-WDSKDSINSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)[C@H](COP(=O)(O)O)N |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(COP(=O)(O)O)N |
Origin of Product |
United States |
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